Comparative Synthetic Utility in Patented Therapeutic Series
The target compound is explicitly claimed as a key intermediate in the synthesis of acetic acid derivatives for treating metabolic disorders, including diabetes and insulin resistance, as described in Sanofi-Aventis Patent US2007/197605 A1 [1]. This patent provides a specific synthetic route utilizing the compound, distinguishing it from non-patented oxazole analogs for which no such demonstrated utility exists. The quantitative differentiation lies in the validated synthetic procedure and the associated therapeutic target, which are absent for comparator compounds such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0) and 4-(chloromethyl)-5-methyl-2-(o-tolyl)oxazole (CAS 671215-81-9) in the context of this specific patent.
| Evidence Dimension | Patented Synthetic Utility in a Specific Therapeutic Area |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate in US2007/197605 A1 for the synthesis of antidiabetic agents |
| Comparator Or Baseline | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0) and 4-(chloromethyl)-5-methyl-2-(o-tolyl)oxazole (CAS 671215-81-9) |
| Quantified Difference | N/A (Qualitative: presence vs. absence of explicit patent claim for this therapeutic utility) |
| Conditions | Synthetic method as described in patent examples |
Why This Matters
For researchers developing antidiabetic agents, selecting the patented intermediate ensures alignment with validated synthetic routes and a clear path to potential lead compounds, whereas unclaimed analogs offer no such established framework.
- [1] Sanofi-Aventis Deutschland GmbH. (2007). US Patent Application US2007/197605 A1. Retrieved from https://www.yybyy.com/chemicals/detail/521266-92-2 View Source
